Brassidic acid

Übersicht

Beschreibung

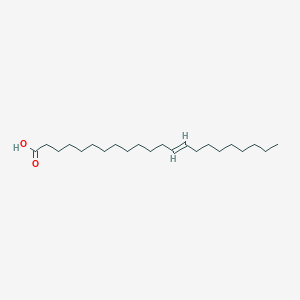

Brassidic acid, also known as trans-13-docosenoic acid, is an organic compound classified as an unsaturated fatty acid. It contains 22 carbon atoms and one double bond in the trans configuration. This compound is notable for its industrial applications and its role in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Brassidic acid is primarily prepared from erucic acid (cis-13-docosenoic acid) through a process known as elaidinization. This involves the isomerization of the cis double bond in erucic acid to a trans double bond. The reaction typically uses nitrous acid as a catalyst. The process is carried out at 70°C for 30 minutes, followed by crystallization from 95% ethanol. The yield of this reaction is approximately 70%, with a purity of 96-97% .

Industrial Production Methods: In an industrial setting, this compound is produced by the oxidation of erucic acid, which is abundant in certain seed oils. The oxidation process also yields pelargonic acid as a coproduct .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Brassidsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Brassidsäure kann oxidiert werden, um kürzerkettige Dicarbonsäuren zu erzeugen.

Reduktion: Die Doppelbindung in Brassidsäure kann reduziert werden, um gesättigte Fettsäuren zu erzeugen.

Substitution: Die Carboxylgruppen in Brassidsäure können an Veresterungs- und Amidierungsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Ozon.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig zur Reduktion verwendet.

Substitution: Alkohole und Amine werden üblicherweise für die Veresterung bzw. Amidierung verwendet.

Wichtigste gebildete Produkte:

Oxidation: Kürzerkettige Dicarbonsäuren.

Reduktion: Gesättigte Fettsäuren.

Substitution: Ester und Amide der Brassidsäure.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Oxidation Studies

Research has shown that brassidic acid particles can undergo significant oxidation processes in both solid and liquid states. A study utilizing a flow tube reactor coupled with a chemical ionization mass spectrometer investigated the Cl-initiated oxidation of this compound particles at 293 K. The findings indicated that although diffusion in solid particles is reduced, this compound still reacts at approximately 70% of the rate observed in liquid droplets. This suggests that the surface of solid particles is continuously renewed, potentially enhancing their reactivity with atmospheric radicals such as Cl and OH .

Implications for Atmospheric Chemistry

The oxidation products generated from this compound include various carboxylic acids and alcohols, which have implications for atmospheric chemistry and the behavior of organic aerosols. The study highlighted that solid this compound particles produce more multiply-oxidized species compared to their liquid counterparts, indicating that phase changes can significantly influence the chemical aging of organic aerosols in the atmosphere .

Nutritional Applications

Fatty Acid Composition in Diet

this compound has been studied for its role in human nutrition and its potential health benefits. It is a component of certain oils derived from Brassica species (e.g., rapeseed oil) that are known for their favorable fatty acid profiles. Research indicates that this compound may contribute to improved lipid profiles when included in diets, potentially reducing the risk of cardiovascular diseases .

Genetic Studies on Brassica Species

Recent genetic studies have identified specific traits associated with this compound content in rapeseed (Brassica napus). For instance, a deletion in the fatty acid elongase 1 gene has been linked to the zero erucic acid trait in rapeseed, which is significant for enhancing the nutritional quality of oilseed crops . This genetic manipulation aims to optimize the fatty acid composition for better health outcomes.

Material Science Applications

Biodegradable Plastics

this compound's unique chemical properties make it a candidate for developing biodegradable plastics. Its incorporation into polymer matrices can enhance the mechanical properties while ensuring environmental sustainability. Research into the synthesis of biopolymers using this compound has shown promise in creating materials that degrade more readily than traditional plastics .

Surfactant Properties

Due to its amphiphilic nature, this compound can be utilized as a surfactant in various industrial applications. Its ability to lower surface tension makes it suitable for use in emulsions, foams, and dispersions in food and cosmetic products . The surfactant properties are particularly valuable in formulating products that require stabilization without synthetic chemicals.

Case Studies

Wirkmechanismus

The mechanism by which brassidic acid exerts its effects involves its incorporation into lipid bilayers, where it can influence membrane fluidity and function. The trans configuration of the double bond in this compound results in a more rigid structure compared to its cis counterpart, erucic acid. This rigidity can affect the physical properties of cell membranes and potentially alter cellular processes.

Vergleich Mit ähnlichen Verbindungen

Erucic Acid (cis-13-docosenoic acid): The cis isomer of brassidic acid, which has a different configuration of the double bond.

Brassylic Acid (tridecanedioic acid): A dicarboxylic acid derived from the oxidation of erucic acid, used in the production of specialty nylons.

Uniqueness of this compound: this compound’s unique trans configuration distinguishes it from erucic acid, providing different physical and chemical properties. This makes it particularly valuable in industrial applications where specific structural characteristics are required.

Biologische Aktivität

Brassidic acid, known scientifically as 13(E)-docosenoic acid, is a monounsaturated fatty acid with the chemical formula C22H42O2. It is primarily derived from various species within the Brassica genus, particularly from oilseeds. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant properties, potential health benefits, and implications for nutrition and medicine.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a double bond at the 13th carbon position. This structural configuration contributes to its unique biological activities. The compound is classified as a trans-fatty acid due to the specific arrangement of hydrogen atoms around the double bond.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been demonstrated in various studies. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress and related diseases.

- Study Findings : In a study examining Brassica incana subsp. raimondoi extracts, this compound was found to reduce reactive oxygen species (ROS) levels in HepG2 cells exposed to oxidative stress (H2O2). The extract demonstrated protective effects by preserving non-protein thiol groups (RSH) affected by oxidative damage .

| Antioxidant Activity | IC50 (mg/mL) |

|---|---|

| This compound | 1.33 ± 0.02 |

| BHT (Positive Control) | 0.07 ± 0.01 |

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

- Mechanism of Action : The fatty acid modulates the expression of pro-inflammatory cytokines and may influence lipid metabolism in inflammatory conditions .

3. Neuroprotective Effects

This compound has been linked to neuroprotective activities, particularly in models of neurodegenerative diseases.

- Case Study : In experimental models of Alzheimer's disease, this compound demonstrated the ability to reduce amyloid-beta plaque formation, which is a hallmark of the disease .

Health Implications

The consumption of this compound through dietary sources such as rapeseed oil has been associated with several health benefits:

- Cardiovascular Health : Due to its monounsaturated nature, this compound may contribute to improved lipid profiles and reduced risk of cardiovascular diseases.

- Cancer Prevention : Its chemopreventive properties have been noted in various studies, suggesting a role in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells .

Nutritional Aspects

This compound is recognized for its nutritional value, particularly in non-human primates where it contributes to essential fatty acid requirements.

Eigenschaften

IUPAC Name |

(E)-docos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUOLQHDNGRHBS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015913 | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-33-2 | |

| Record name | Brassidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-13-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-docos-13-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23G5N92QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.